BenchChemオンラインストアへようこそ!

BLX-301

ADCC Glycoengineering Non-Hodgkin Lymphoma

BLX-301 is a humanized, glycoengineered anti-CD20 monoclonal antibody developed by Biolex Therapeutics using the LEX System for glycosylation optimization. It is designed for the treatment of non-Hodgkin's B-cell lymphoma and other B-cell malignancies.

Molecular Formula C20H13BrN4OS
Molecular Weight 437.3 g/mol
Cat. No. B1675529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLX-301
SynonymsC101-M11;  C101M11;  C101 M11;  LX3;  LX 3;  LX-3
Molecular FormulaC20H13BrN4OS
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=NC(=NN23)C4=CC=CS4)CC(=O)C5=CC=C(C=C5)Br
InChIInChI=1S/C20H13BrN4OS/c21-14-9-7-13(8-10-14)17(26)12-24-15-4-1-2-5-16(15)25-20(24)22-19(23-25)18-6-3-11-27-18/h1-11H,12H2
InChIKeyQJVGAFUMIASPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BLX-301 Anti-CD20 Antibody: Baseline Overview and Procurement Considerations


BLX-301 is a humanized, glycoengineered anti-CD20 monoclonal antibody developed by Biolex Therapeutics using the LEX System for glycosylation optimization [1]. It is designed for the treatment of non-Hodgkin's B-cell lymphoma and other B-cell malignancies [1]. The antibody is characterized by a humanized IgG1 format and a G0 glycosylation profile, which lacks fucose and galactose [1]. This specific glycosylation is engineered to enhance antibody-dependent cellular cytotoxicity (ADCC) and reduce complement-dependent cytotoxicity (CDC) compared to the standard-of-care rituximab [2].

Why Generic Anti-CD20 Antibodies Cannot Substitute for BLX-301


Anti-CD20 antibodies, including rituximab and its biosimilars, exhibit significant functional variability due to differences in glycosylation, which directly impacts effector functions such as ADCC and CDC [1]. BLX-301 is specifically engineered with a non-fucosylated, G0 glycan profile via the LEX System, resulting in a distinct functional fingerprint [2]. This specific engineering leads to a 20- to 200-fold increase in ADCC potency and a 10-fold reduction in CDC activity compared to rituximab, which translates to a differentiated efficacy and safety profile [3]. Generic substitution with a standard rituximab biosimilar would not replicate this optimized glycosylation and the resulting functional advantage, potentially compromising therapeutic outcomes [3].

BLX-301 Quantitative Differentiation Evidence vs. Rituximab and Other Anti-CD20 Antibodies


Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC) Potency Compared to Rituximab

BLX-301, produced via the LEX System with a non-fucosylated G0 glycan profile, demonstrates significantly enhanced ADCC potency compared to rituximab (Rituxan). Preclinical studies report a 20- to 200-fold increase in ADCC efficacy [1].

ADCC Glycoengineering Non-Hodgkin Lymphoma

Reduced Complement-Dependent Cytotoxicity (CDC) Activity Compared to Rituximab

The G0 glycosylation structure of BLX-301 results in a significant reduction in complement-dependent cytotoxicity (CDC). Preclinical data indicates a 10-fold lower CDC activity compared to rituximab (Rituxan) [1].

CDC Glycoengineering Safety

Improved B-Cell Depletion in Whole Blood Compared to Rituximab

Preliminary ex vivo studies indicate that optimized rituximab (the basis for BLX-301) is more effective than rituximab at depleting B-cells in whole blood [1].

B-cell depletion Ex vivo Efficacy

Distinct Glycosylation Profile: No Fucose / G0 Structure

BLX-301 possesses a non-fucosylated, G0 glycosylation profile, which is a key differentiator from standard rituximab and many other anti-CD20 antibodies [1]. This profile is directly linked to enhanced ADCC and reduced CDC [2].

Glycosylation Afucosylation ADCC Enhancement

Comparative Efficacy Profile Against Other Glycoengineered Anti-CD20 Antibodies

In a comparative table of anti-CD20 antibodies, BLX-301 is noted for its humanized format and glycoengineering (no fucose/G0), with reported ADCC and CDC activity profiles [1]. While not a direct quantitative head-to-head, it is positioned alongside other next-generation antibodies like GA101 (obinutuzumab) and LFB-R603, indicating its intended class and functional improvements over first-generation antibodies.

ADCC CDC Benchmarking

BLX-301 Recommended Research and Preclinical Application Scenarios


Non-Hodgkin Lymphoma (NHL) Preclinical Efficacy Models Requiring Enhanced ADCC

BLX-301 is ideally suited for in vivo xenograft models of NHL where enhanced ADCC is a critical determinant of efficacy. Its 20- to 200-fold higher ADCC potency compared to rituximab makes it a superior candidate for studying B-cell depletion and tumor regression in models where rituximab's efficacy is limited [1].

Investigations of Reduced Infusion-Related Reactions and CDC-Mediated Toxicity

For studies focusing on the safety profile of anti-CD20 therapy, BLX-301's 10-fold reduction in CDC activity compared to rituximab provides a clear advantage. This makes it an optimal tool for preclinical models designed to evaluate infusion-related reactions and complement-mediated side effects [1].

Comparative Studies of Glycoengineered Antibodies

BLX-301 serves as a key reference compound for research comparing different glycoengineering strategies. Its defined non-fucosylated, G0 glycan profile offers a distinct functional signature that can be benchmarked against other anti-CD20 antibodies, such as obinutuzumab (low fucose) or rituximab (fucosylated) [2].

Quote Request

Request a Quote for BLX-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.